Home > Products > Screening Compounds P124570 > Alendronatedisodium
Alendronatedisodium -

Alendronatedisodium

Catalog Number: EVT-13153181
CAS Number:
Molecular Formula: C4H11NNaO7P2-
Molecular Weight: 270.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Mechanisms of Action in Bone Remodeling

Osteoclast Apoptosis Induction via RANKL Signaling Pathway Modulation

Alendronate disodium directly disrupts osteoclast formation and function by modulating the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling axis. This pathway is essential for osteoclast differentiation, activation, and survival. Research demonstrates that alendronate suppresses RANKL expression in human osteoblasts and marrow stromal cells while upregulating osteoprotegerin (OPG), a decoy receptor for RANKL. This alters the RANKL/OPG ratio—a critical determinant of osteoclast activity. In primary human osteoblast cultures from osteoporotic patients, alendronate reduces RANKL mRNA expression to 57% of baseline and increases OPG expression by 53%, resulting in a 50% decrease in the RANKL/OPG ratio [5] [8]. Consequently, osteoclastogenesis is significantly inhibited, with bone marrow cultures from alendronate-treated patients showing a 4.7-fold reduction in osteoclast formation compared to controls [8]. The drug also downregulates key osteoclast genes, including TRAP (Tartrate-Resistant Acid Phosphatase) and Cathepsin K, impairing resorptive functionality [10].

Table 1: Alendronate-Induced Changes in Osteoclast Regulatory Factors

FactorChange in ExpressionBiological ConsequenceExperimental Model
RANKL↓ 43%Reduced osteoclast differentiationHuman osteoblast primary cultures [5]
OPG↑ 53%Enhanced RANKL inhibitionHuman osteoblast primary cultures [5]
RANKL/OPG ratio↓ 50%Suppressed osteoclastogenesisBone marrow stromal cells [8]
TRAP↓ 60–80%Impaired resorptive activityRAW 264.7 osteoclasts [10]
Cathepsin K↓ 45–75%Reduced bone matrix degradationRAW 264.7 osteoclasts [10]

Inhibition of Farnesyl Pyrophosphate Synthase in Osteoclasts

Alendronate disodium exerts intracellular effects by targeting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. Following uptake by resorbing osteoclasts, alendronate binds FPPS with high affinity (IC50 ≈ 5–10 nM), inhibiting the conversion of isopentenyl pyrophosphate to farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) [4] [6]. This disrupts protein prenylation—a post-translational modification essential for membrane localization and function of small GTPases (e.g., Ras, Rho, Rac). Deprenylation impairs osteoclast cytoskeletal dynamics, including ruffled border formation and vesicular trafficking, ultimately inducing apoptosis [4] [10]. Notably, adding exogenous geranylgeraniol (a GGPP analog) reverses alendronate-induced osteoclast apoptosis, confirming the specificity of this mechanism [4]. The potency of alendronate correlates with its nitrogen-containing side chain, which enhances FPPS binding affinity compared to non-nitrogenous bisphosphonates [6].

Role in Bone Mineral Density Regulation Through Hydroxyapatite Binding Dynamics

Alendronate disodium’s bone-targeting capability stems from its high affinity for hydroxyapatite (HAP), the mineral component of bone. The phosphonate groups in alendronate chelate calcium ions in HAP crystals via chemisorption, with binding constants (Kd) ranging from 105 to 106 M-1—significantly higher than non-bisphosphonate drugs [3] [4]. This affinity localizes ~60% of systemically administered alendronate to bone surfaces within 24 hours, where it embeds within the mineral matrix during bone formation [1] [6]. The embedded drug is subsequently released during osteoclast-mediated resorption, enabling intracellular uptake and FPPS inhibition [4]. By suppressing osteoclast activity, alendronate reduces bone turnover, allowing mineral accrual and increasing bone mineral density (BMD). Clinical studies show alendronate increases lumbar spine BMD by 5–8% over 3 years by prolonging the bone remodeling cycle and reducing resorption depth [1] [3].

Table 2: Hydroxyapatite Binding and Pharmacokinetic Parameters of Bisphosphonates

BisphosphonateRelative HAP AffinityFunctional Half-Life in BoneOsteoclast Inhibition Potency (IC50)
AlendronateHigh>10 years5–10 nM [6]
RisedronateModerate2–3 years1–5 nM [6]
NE-58025 (Low HAP)Low<1 month10–20 nM [6]
ZoledronateVery High>10 years0.5–2 nM [6]

Interaction with Bone Microenvironment pH Gradients and Cellular Uptake Mechanisms

The acidic microenvironment of resorption lacunae (pH ~4.5–5.0) critically influences alendronate disodium’s cellular uptake. At physiological pH, alendronate exists as a dianion with low membrane permeability. However, in acidic resorption pits, protonation increases its hydrophobicity, facilitating passive diffusion into osteoclasts [3] [4]. Once internalized, the neutral pH of the cytosol (7.2–7.4) re-ionizes alendronate, trapping it intracellularly—a phenomenon termed "ion trapping" [4] [7]. This pH-dependent uptake is exploited in drug delivery systems; for example, hyaluronic acid-alendronate conjugates in mesoporous bioactive glass release alendronate selectively in acidic tumor microenvironments (pH 6.5–6.8) to target metastatic bone lesions [7] [9]. Additionally, alendronate-functionalized nanoparticles leverage the mineral affinity for site-specific delivery, enhancing local drug concentrations while minimizing systemic exposure [3] [9].

Properties

Product Name

Alendronatedisodium

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonatobutyl)phosphonic acid

Molecular Formula

C4H11NNaO7P2-

Molecular Weight

270.07 g/mol

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-2

InChI Key

CAKRAHQRJGUPIG-UHFFFAOYSA-L

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)([O-])[O-])CN.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.